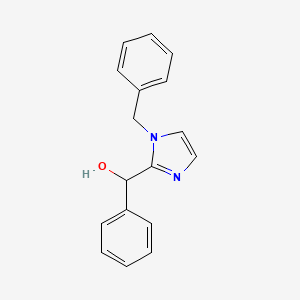![molecular formula C19H20N2O4S B5116127 methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
methyl N-[(4-methylphenyl)sulfonyl]tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMT is a tryptophan derivative that has a sulfonyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate is not fully understood. However, studies have shown that methyl N-[(4-methylphenyl)sulfonyl]tryptophanate inhibits the activity of tryptophan hydroxylase, an enzyme that is involved in the synthesis of serotonin. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. Inhibition of tryptophan hydroxylase leads to a decrease in serotonin levels, which may contribute to the observed effects of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate.
Biochemical and Physiological Effects
methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl N-[(4-methylphenyl)sulfonyl]tryptophanate exhibits anticancer activity by inducing apoptosis in cancer cells. methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has also been shown to have antimicrobial activity against several bacterial strains. In addition, methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. However, the effects of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate on the human body are not well understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. methyl N-[(4-methylphenyl)sulfonyl]tryptophanate is also stable under normal laboratory conditions. However, methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous systems. In addition, methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has low bioavailability, which may limit its potential applications in medicine.
将来の方向性
There are several future directions for the study of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate. One direction is the exploration of its potential use as a plant growth regulator. Another direction is the investigation of its mechanism of action and its effects on the human body. Further studies are needed to determine the safety and efficacy of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate as a potential anticancer, antimicrobial, and anti-inflammatory agent. Additionally, the synthesis of new methyl N-[(4-methylphenyl)sulfonyl]tryptophanate derivatives may lead to the development of more potent and selective compounds.
合成法
Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzenesulfonyl chloride with tryptophan methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified using column chromatography.
科学的研究の応用
Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been explored for its potential use as a plant growth regulator. In materials science, methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been studied for its ability to act as a chiral inducer in the synthesis of new materials.
特性
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-7-9-15(10-8-13)26(23,24)21-18(19(22)25-2)11-14-12-20-17-6-4-3-5-16(14)17/h3-10,12,18,20-21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSKSBWQSHLITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)
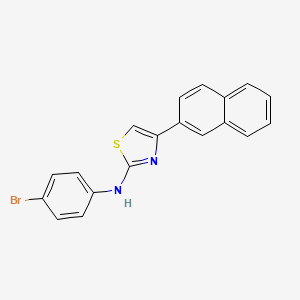
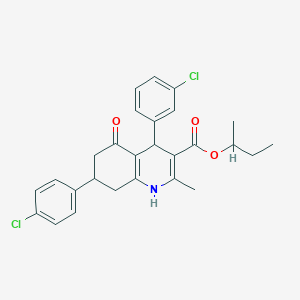
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)
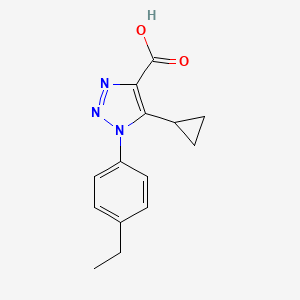
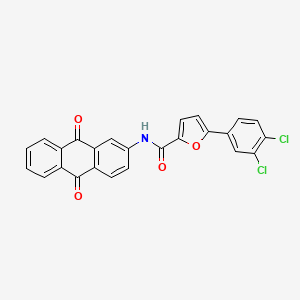
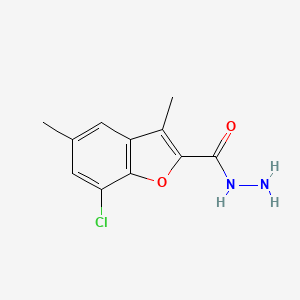
![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
![N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
